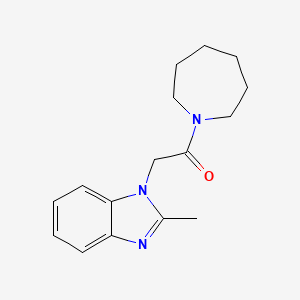
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound that has drawn significant attention from researchers due to its potential applications in various fields. The compound is also known as Mexedrone or 4-MMC-methcathinone. It is a synthetic stimulant that belongs to the cathinone class of chemicals.
作用机制
The mechanism of action of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. The increased release of these neurotransmitters leads to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one are similar to other stimulants, such as amphetamines and cocaine. The compound increases heart rate, blood pressure, and body temperature. It also suppresses appetite and causes insomnia. Prolonged use of the compound can lead to addiction, tolerance, and withdrawal symptoms.
实验室实验的优点和局限性
The advantages of using 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one in lab experiments include its ability to induce specific biochemical and physiological effects. Researchers can use the compound to study the effects of stimulants on the central nervous system and its potential as a therapeutic agent. However, the limitations of using the compound include its potential for abuse and addiction. Additionally, the compound is difficult to synthesize and requires advanced knowledge in organic chemistry.
未来方向
There are many future directions for research on 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one. One direction is to study the compound's potential as a therapeutic agent for various neurological disorders, such as depression and attention deficit hyperactivity disorder (ADHD). Another direction is to study the compound's effects on the cardiovascular system and its potential for use in treating cardiovascular diseases. Additionally, researchers can study the compound's potential for abuse and addiction and develop strategies for preventing its misuse.
合成方法
The synthesis method of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is complex and requires advanced knowledge in organic chemistry. The most common method of synthesis involves the reaction of 2-amino-1,3-benzodiazole with pyrrolidine and alpha-bromoacetophenone. The reaction is carried out in the presence of a solvent, such as acetonitrile or dichloromethane, and a base, such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学研究应用
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has been used in various scientific research studies. One of the most significant applications of this compound is in the field of pharmacology. Researchers have studied the compound's effects on the central nervous system and its potential as a therapeutic agent for various neurological disorders. Additionally, the compound has been used in studies on drug abuse and addiction.
属性
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-15-12-6-2-3-7-13(12)17(11)10-14(18)16-8-4-5-9-16/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWAXWWXAPLOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(dimethylamino)propyl]-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7460223.png)
![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)
![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)


![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)
![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)



![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)